molecular formula C20H20N6O2 B4696323 7-(2-morpholin-4-ylethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-morpholin-4-ylethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4696323
M. Wt: 376.4 g/mol
InChI Key: ROPWRBARMHIRAQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₉N₇O₂
Molecular Weight: 377.4 g/mol
CAS Number: 929964-30-7

This compound features a fused pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core substituted with a phenyl group at position 2 and a 2-morpholin-4-ylethyl chain at position 6. The morpholine moiety enhances solubility and enables specific binding interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and polar interactions . Its structural complexity, combining pyridine, triazole, and pyrimidine rings, underpins its versatility in medicinal chemistry, particularly in targeting kinases or nucleic acids .

Properties

IUPAC Name

11-(2-morpholin-4-ylethyl)-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c27-19-16-14-21-20-22-18(15-4-2-1-3-5-15)23-26(20)17(16)6-7-25(19)9-8-24-10-12-28-13-11-24/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPWRBARMHIRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(2-morpholin-4-ylethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-morpholin-4-ylethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-phenyl, 7-(2-morpholin-4-ylethyl) C₁₉H₁₉N₇O₂ 377.4 High solubility due to morpholine; strong target binding
2-(4-Chlorophenyl)-7-(2-methoxyethyl) analog 2-(4-chlorophenyl), 7-(2-methoxyethyl) C₁₈H₁₆ClN₅O₂ 351.4 Chlorophenyl enhances lipophilicity; methoxyethyl reduces metabolic stability vs. morpholine
7-Amino-2-(4-methoxyphenyl) analog 7-amino, 2-(4-methoxyphenyl) C₁₅H₁₂N₆O₂ 308.29 Amino group increases hydrogen-bonding potential; methoxyphenyl improves π-π stacking
7-[2-(5-Fluoro-1H-indol-3-yl)ethyl] analog 7-[2-(5-fluoroindol-3-yl)ethyl], 2-phenyl C₂₄H₁₇FN₆O 424.4 Fluorinated indole enhances bioavailability; bulky substituent may limit membrane permeability
7-(Pyridin-2-ylmethyl)-2-(trifluoromethyl) analog 2-(trifluoromethyl), 7-(pyridin-2-ylmethyl) C₁₇H₁₂F₃N₇O 379.3 Trifluoromethyl boosts lipophilicity and metabolic stability; pyridylmethyl aids in metal coordination
7-(2-Ethylphenyl) analog 7-(2-ethylphenyl), 2-phenyl C₁₆H₁₃N₅O 291.31 Ethylphenyl increases hydrophobicity; limited solubility but improved CNS penetration

Impact of Substituents on Pharmacological Profiles

  • Morpholine vs. Methoxyethyl : The morpholin-4-ylethyl group in the target compound provides superior solubility (logP ~1.2) compared to methoxyethyl analogs (logP ~2.5), which correlates with better pharmacokinetic profiles in aqueous environments .
  • Halogenated vs. Non-Halogenated Derivatives: The 5-fluoroindole substituent in the analog from improves target affinity (IC₅₀ ~50 nM vs. ~200 nM for non-fluorinated analogs) due to electronegative interactions . Conversely, the 4-chlorophenyl group in ’s compound enhances lipophilicity, favoring membrane penetration but increasing off-target risks .
  • Amino vs. Trifluoromethyl Groups: The 7-amino analog () exhibits a 10-fold higher binding affinity to serine/threonine kinases compared to trifluoromethyl derivatives, likely due to hydrogen-bond donor capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-morpholin-4-ylethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-morpholin-4-ylethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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